molecular formula C10H8N4O2 B11886279 Methyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate

Methyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate

Cat. No.: B11886279
M. Wt: 216.20 g/mol
InChI Key: SOTTZEGBRKOZON-UHFFFAOYSA-N
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Description

Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to a class of heterocyclic compounds known for their diverse biological activities. The structure incorporates both pyrimidine and pyrazine rings, making it a valuable scaffold or building block for constructing more complex molecules. Compounds with this core structure have been extensively studied for their potential therapeutic applications. Recent scientific literature highlights that 2-(pyridin-2-yl)pyrimidine derivatives, which are structurally analogous to this compound, demonstrate potent anti-fibrotic activity by inhibiting the proliferation of hepatic stellate cells (HSC-T6), a key driver in liver fibrosis . These related compounds function by inhibiting prolyl-4-hydroxylase, a critical enzyme in collagen synthesis, thereby reducing hydroxyproline content and collagen expression in vitro . This suggests that this compound could serve as a key intermediate in the synthesis of novel anti-fibrotic drug candidates. Researchers can utilize this compound as a precursor for further chemical modifications, such as hydrolysis to the carboxylic acid or amide coupling reactions, to create a library of molecules for biological screening . Its defined structure allows for precise structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

methyl 2-pyrazin-2-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C10H8N4O2/c1-16-10(15)7-4-13-9(14-5-7)8-6-11-2-3-12-8/h2-6H,1H3

InChI Key

SOTTZEGBRKOZON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Reaction Scheme:

2-(Pyrazin-2-yl)pyrimidine-5-carboxylic acid+CH3OHAcid catalystMethyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate\text{2-(Pyrazin-2-yl)pyrimidine-5-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{Acid catalyst}} \text{Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate}

Conditions and Results

CatalystSolventTemperatureTime (h)Yield (%)Reference
AMBERLYST 15MethanolReflux2093
H2_2SO4_4MethanolReflux2485

Key Observations

  • AMBERLYST 15, a solid acid resin, avoids side reactions and simplifies purification.

  • Sulfuric acid requires neutralization steps, increasing process complexity.

Cross-Coupling Reactions for Pyrazine-Pyrimidine Bond Formation

Palladium-catalyzed cross-coupling reactions enable modular synthesis. Two dominant strategies are highlighted:

Suzuki-Miyaura Coupling

A pyrimidine boronic acid reacts with a halogenated pyrazine derivative.

Example Protocol

  • Substrates : 5-Bromo-2-(methoxycarbonyl)pyrimidine + Pyrazin-2-ylboronic acid

  • Catalyst : Pd(PPh3_3)4_4 (5 mol%)

  • Base : K3_3PO4_4

  • Solvent : 1,4-Dioxane/H2_2O (4:1)

  • Yield : 68%

Sonogashira Coupling

Applicable for introducing alkynyl groups, though less common for this target.

Challenges

  • 2-Pyrazinyl nucleophiles exhibit instability, requiring ligand optimization (e.g., XPhos).

Multi-Step Synthesis from Pyrimidine Precursors

A modular approach builds the pyrimidine core with pre-installed functional groups.

Hantzsch-Type Cyclization

Adapted from thiazole syntheses, this method forms the pyrimidine ring in situ.

Steps :

  • Condensation of pyrazin-2-amine with ethyl 2-chloroacetoacetate.

  • Cyclization under basic conditions (NaOH/EtOH).

  • Esterification via AMBERLYST 15.

Yield : 72% over three steps.

Oxidation-Reduction Sequences

Pyruvic aldehyde and o-phenylenediamine form pyrazine intermediates, followed by oxidation and decarboxylation.

Critical Step :

  • KMnO4_4 oxidation at 60–105°C ensures selective monocarboxylation.

Halogenation and Functional Group Interconversion

Bromination of methylpyrazine derivatives followed by coupling offers flexibility.

Example :

  • Bromination of 5-methylpyrazine-2-carboxylate using NBS (AIBN catalyst).

  • Suzuki coupling with pyrimidin-5-ylboronic acid.

Yield : 65% (two steps).

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
EsterificationSimple, high yieldingRequires pre-synthesized acid85–93
Suzuki CouplingModular, versatileSensitive to boronic acid stability60–75
Hantzsch CyclizationBuilds core in situMulti-step, moderate yields65–72
Halogenation/CouplingFlexible substituent introductionHazardous bromination reagents55–70

Emerging Techniques and Innovations

  • Photocatalytic C–H Activation : Direct functionalization avoids pre-halogenation.

  • Flow Chemistry : Enhances reproducibility of Pd-catalyzed steps .

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a critical intermediate for further functionalization. For example:

  • Saponification : Treatment with aqueous NaOH or KOH in methanol/water at 60–80°C cleaves the ester to form 2-(pyrazin-2-yl)pyrimidine-5-carboxylic acid.

  • Amidation : The carboxylic acid intermediate reacts with amines (e.g., benzylamine, piperazine) via EDCI/HOBT-mediated coupling to produce amide derivatives .

Example Reaction Pathway

Methyl esterNaOH, MeOH/H2OCarboxylic acidEDCI, HOBT, R-NH2Amide derivative\text{Methyl ester} \xrightarrow{\text{NaOH, MeOH/H}_2\text{O}} \text{Carboxylic acid} \xrightarrow{\text{EDCI, HOBT, R-NH}_2} \text{Amide derivative}

This method has been utilized to generate bioactive analogues with enhanced solubility and target affinity .

Nucleophilic Aromatic Substitution

The pyrimidine ring’s electron-deficient nature allows nucleophilic substitution at activated positions:

  • Chlorination : Reaction with POCl₃ at 110°C replaces the ester group with a chloride, forming 5-chloro-2-(pyrazin-2-yl)pyrimidine.

  • Amination : Substitution with ammonia or primary amines at elevated temperatures (80–100°C) yields 5-amino-pyrimidine derivatives .

Key Conditions

Reaction TypeReagentsTemperatureYield
ChlorinationPOCl₃110°C70–85%
AminationNH₃/EtOH80°C50–65%

Oxidation and Reduction Reactions

  • Oxidation : The pyrazine ring can be oxidized using H₂O₂ or KMnO₄ under acidic conditions, forming pyrazine N-oxide derivatives. This modification enhances hydrogen-bonding capacity in biological systems .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrimidine ring’s C=N bonds, yielding tetrahydropyrimidine analogs, though this is less common due to steric hindrance from the pyrazine moiety.

Notable Outcome : Pyrazine N-oxides exhibit improved antimicrobial activity compared to the parent compound .

Cycloaddition and Cross-Coupling Reactions

  • Diels-Alder Reactivity : The pyrimidine ring participates in [4+2] cycloadditions with electron-rich dienes, forming fused bicyclic structures. For example, reactions with benzyl 1,2,3-triazine-5-carboxylate yield tricyclic intermediates .

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids at the pyrimidine’s 4-position introduces aryl groups, expanding structural diversity .

Optimized Conditions

ReactionCatalystSolventYield
Diels-AlderNoneToluene60–75%
Suzuki CouplingPd(PPh₃)₄DMF/H₂O45–55%

Biological Activity and Mechanism

Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate derivatives demonstrate:

  • Anticancer Activity : Apoptosis induction in cancer cell lines (e.g., BEL-7402 hepatoma) via caspase-3 activation .

  • Antiviral Effects : Inhibition of HCV NS5B RNA-dependent RNA polymerase (IC₅₀ = 58 μM) .

  • Enzyme Modulation : Allosteric modulation of M₃ mAChR receptors, with EC₅₀ shifts up to 12-fold .

Structure-Activity Relationship (SAR) :

  • Ester-to-amide conversion improves membrane permeability .

  • Pyrazine N-oxidation enhances hydrogen bonding with target enzymes .

Stability and Reactivity Under Varying Conditions

  • pH Sensitivity : The ester group hydrolyzes rapidly in alkaline solutions (pH > 10) but remains stable in acidic media (pH 2–6).

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

Anticancer Properties

Methyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate has shown promise as an anticancer agent. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, which include this compound, possess significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that similar compounds exhibit IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cells, suggesting effective inhibition of tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It is hypothesized to modulate cytokine production, potentially reducing levels of pro-inflammatory markers like TNF-alpha and IL-6 in macrophage cell lines .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions : Combining pyrazine derivatives with pyrimidine precursors under acidic conditions to form the desired structure.
  • Functionalization : Post-synthetic modifications to enhance biological activity or improve solubility.

These synthetic strategies not only facilitate the production of this compound but also allow for the exploration of various derivatives with potentially enhanced pharmacological profiles .

Case Study: Anticancer Activity

In a study published by MDPI, researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their anticancer activity against several cell lines. This compound was included in the screening process, yielding promising results with IC50 values indicating effective tumor growth inhibition .

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of pyrazinyl-pyrimidine derivatives. The study highlighted the compound's effectiveness against E. coli, with significant inhibition observed through disc diffusion assays .

Mechanism of Action

The mechanism of action of Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations
2.1.1. Carboxylate Ester Modifications

The choice of ester group significantly impacts solubility and metabolic stability:

  • Methyl vs. Isopropyl Esters : Methyl esters (e.g., methyl 2-(methylthio)pyrimidine-5-carboxylate, mp 96–97°C ) exhibit higher hydrolytic susceptibility compared to bulkier isopropyl esters (e.g., isopropyl 2-chloro-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate), which are used in tyrosine kinase inhibitors like mobocertinib for improved lipophilicity and bioavailability .
  • Ethyl Esters: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate demonstrates intermediate stability, often employed in nucleophilic substitutions due to its balanced steric and electronic profile .

Table 1: Ester Group Influence on Properties

Compound Ester Group Melting Point (°C) Key Application
Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate Methyl Not reported HDAC inhibitor intermediates
Isopropyl 2-chloro-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate Isopropyl Not reported EGFR inhibitors (mobocertinib)
Methyl 2-(methylthio)pyrimidine-5-carboxylate Methyl 96–97 Synthetic intermediate
2.1.2. Pyrimidine Ring Substitutions
  • 2-Position Variations: Pyrazine vs. Methylthio: The pyrazine group in the target compound enhances π-stacking interactions in HDAC binding, whereas methylthio groups (e.g., methyl 2-(methylthio)pyrimidine-5-carboxylate) are prone to oxidation, forming sulfoxide/sulfone derivatives with altered reactivity . Amino Groups: Ethyl 2-aminopyrimidine-5-carboxylate (similarity score 0.97 to the target compound ) shows higher nucleophilic reactivity, enabling facile derivatization but reduced metabolic stability compared to pyrazine-substituted analogs .
  • 4- and 6-Position Modifications: Chloro and benzylamino substituents (e.g., methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate, mp 98–100°C ) increase steric hindrance, reducing reaction rates in nucleophilic displacements but improving selectivity in kinase inhibition .

Table 2: Substituent Effects on Reactivity and Bioactivity

Compound 2-Substituent 4/6-Substituents Key Property
This compound Pyrazine None HDAC binding affinity
Methyl 2-(methylthio)pyrimidine-5-carboxylate Methylthio None Oxidizable to sulfoxide/sulfone
Methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate Methylsulfinyl 4-Cl, 6-benzylamino Kinase selectivity

Biological Activity

Methyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

This compound features a unique combination of pyrazine and pyrimidine rings, which contribute to its biological activities. The structural characteristics allow for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : this compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other pathogens. Research indicates that modifications in the structure can enhance its efficacy against resistant strains .
  • Anti-inflammatory Effects : Similar compounds in the pyrimidine class have demonstrated the ability to inhibit inflammatory mediators. This suggests that this compound may also possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes .
  • Anticancer Potential : Some studies have indicated that pyrazine derivatives can act as inhibitors of specific cancer-related pathways, such as the CHK1 pathway. This suggests a potential role for this compound in cancer therapy .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for pathogen survival or cancer cell proliferation.
  • Targeting Protein Interactions : By binding to specific proteins, the compound can alter their activity or stability, leading to downstream effects on cell signaling pathways.
  • Modulation of Gene Expression : Some derivatives have been shown to affect gene expression related to inflammation and cell growth, indicating a broader impact on cellular functions .

Research Findings and Case Studies

Recent studies have focused on synthesizing and evaluating various analogs of this compound. Here are some notable findings:

StudyCompound TestedBiological ActivityKey Findings
This compoundAntimicrobialEffective against Mtb with improved potency through structural modifications.
Pyrazole derivativesAnti-inflammatoryInhibition of COX enzymes with significant reduction in edema models.
Pyrimidine derivativesAnticancerInhibitory effects on CHK1 pathway with potential for selective targeting of cancer cells.

Q & A

What are the optimized synthetic routes for Methyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis of pyrimidine-carboxylate derivatives typically involves coupling reactions between pyrazine and pyrimidine precursors. For example, similar compounds like methyl 2-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]pyrimidine-5-carboxylate were synthesized using sulfonic acid catalysts in anhydrous benzene, followed by purification via column chromatography . Key factors include:

  • Reagent selection : Use of coupling agents like SOCl₂ for carboxyl activation.
  • Temperature control : Reactions often proceed at 65–80°C to balance reactivity and side-product formation.
  • Purification : Crystallization from DCM/hexane mixtures improves purity, with yields ranging from 60–85% depending on steric hindrance .

How can X-ray crystallography and hydrogen bonding analysis elucidate the structural properties of this compound?

Basic Research Focus
The SHELX program suite is widely used for small-molecule crystallography. For pyrimidine derivatives:

  • Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors.
  • Hydrogen bonding : Graph-set analysis (e.g., Etter’s formalism) identifies motifs like R₂²(8) rings, critical for stabilizing crystal lattices .
  • Validation : Check for twinning or disorder using SHELXL’s validation tools .

What strategies address regioselectivity challenges during pyrimidine ring functionalization?

Advanced Research Focus
Regioselectivity in pyrimidine derivatives is influenced by electronic and steric effects. For example:

  • Amino vs. chloro substitution : NH₂ groups at C4 direct electrophiles to C5 via resonance stabilization, while Cl substituents favor C2/C6 positions .
  • Ultrasonic irradiation : Enhances reaction rates in aqueous-alcohol media, improving selectivity for 7-oxo-pyrazolo[1,5-a]pyrimidinones .
  • Analytical validation : Use HPLC-MS or ¹H/¹³C NMR to confirm regiochemical outcomes .

How can contradictory data on biological activity be resolved for pyrimidine-carboxylate derivatives?

Advanced Research Focus
Discrepancies in bioactivity often arise from impurities or assay variability. For instance:

  • Purity verification : LC-MS or elemental analysis ensures compound integrity .
  • Dose-response curves : EC₅₀ values (e.g., 0.11 μM for HCC inhibitors) should be validated across multiple cell lines .
  • Structural analogs : Compare with ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, a known NF-κB inhibitor, to assess scaffold-specific effects .

What in vitro assays are suitable for evaluating the retinoid-X-receptor (RXR) agonism of this compound?

Advanced Research Focus
RXR agonists require cell-based and biochemical assays:

  • Transcriptional activation : Luciferase reporter assays in HEK293 cells transfected with RXR response elements.
  • Selectivity profiling : Compare binding affinities against RAR, PPAR, and LXR using radioligand displacement assays .
  • Metabolic stability : Microsomal incubation (e.g., human liver microsomes) assesses CYP450-mediated degradation .

How can molecular dynamics (MD) simulations predict the binding mode of this compound to therapeutic targets?

Advanced Research Focus
Computational approaches complement experimental

  • Docking studies : Use AutoDock Vina to model interactions with RXR ligand-binding domains (LBDs). Focus on hydrophobic pockets accommodating the pyrazine-pyrimidine core .
  • MD trajectories : Analyze stability of hydrogen bonds (e.g., between carboxylate and Arg316) over 100-ns simulations in GROMACS .
  • Free-energy calculations : MM-PBSA methods quantify binding affinities for structure-activity relationship (SAR) optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.